molecular formula C16H14N2O5S3 B14959251 N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide

Cat. No.: B14959251
M. Wt: 410.5 g/mol
InChI Key: ZXJNCTMBGPCETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with phenylsulfonyl acetic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like crystallization and chromatography is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them to thiols or sulfides.

    Substitution: The aromatic ring in the benzothiazole core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.

Major Products Formed

    Sulfoxides and Sulfones: From oxidation reactions.

    Thiols and Sulfides: From reduction reactions.

    Substituted Benzothiazoles: From electrophilic substitution reactions.

Scientific Research Applications

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share a similar core structure.

    Sulfonyl Compounds: Compounds such as sulfonylureas and sulfonamides have similar sulfonyl functional groups.

Uniqueness

N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(phenylsulfonyl)acetamide is unique due to the specific combination of the benzothiazole core with the methylsulfonyl and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H14N2O5S3

Molecular Weight

410.5 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H14N2O5S3/c1-25(20,21)12-7-8-13-14(9-12)24-16(17-13)18-15(19)10-26(22,23)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,18,19)

InChI Key

ZXJNCTMBGPCETA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.